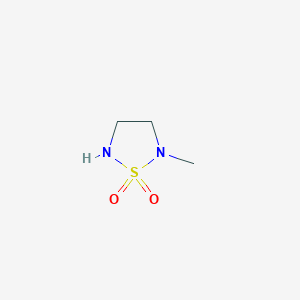
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide
Vue d'ensemble
Description
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound that belongs to the class of thiadiazolidines. It is characterized by a thiadiazolidine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its derivatives has been explored in several studies. For instance, substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides have been synthesized and shown to inactivate human leukocyte elastase and cathepsin G efficiently in a time-dependent manner . Additionally, N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides have been synthesized from primary amines, demonstrating the versatility of the thiadiazolidine scaffold in chemical synthesis . A general synthesis for chiral N-N' substituted 1,2,5-thiadiazolidine 1,1-dioxides has also been developed, starting with amino acids, sulfuryl chloride, and dibromoethane .
Molecular Structure Analysis
The molecular structure of 1,2,5-thiadiazolidine 1,1-dioxide derivatives has been determined through various methods, including X-ray crystallography. The crystal structure of one such derivative was solved, revealing the directionality of the hydrogen bond donor and acceptor groups within the cyclic scaffold . The molecular and crystal structures of other thiadiazolidine derivatives have also been elucidated, providing insights into the conformation and reactivity of these compounds .
Chemical Reactions Analysis
Thiadiazolidine derivatives undergo a variety of chemical reactions. For example, the reaction of thiadiazolidine-2-thiones with metal ions such as nickel(II), zinc(II), and cadmium(II) leads to the formation of metal complexes through rearrangement to Schiff bases . The reactivity of 1,2,5-thiadiazolidine 1,1-dioxide-derived thioethers with sulfuryl chloride has been studied, resulting in the formation of unexpected dimeric products . Furthermore, the reaction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides with Grignard reagents followed by hydride reduction can generate unsymmetrical 1,2,5-thiadiazolidine 1,1-dioxides, which can be converted to vicinal diamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and related compounds have been investigated. The pKa value of the N-H group in one of the derivatives was determined by NMR titration, indicating the basicity of the nitrogen atom in the ring . Crystallographic studies, along with molecular orbital calculations, have provided information on the electronic structure, conformation, and preferred sites of chemical reaction for these compounds . These studies contribute to a better understanding of the properties that govern the reactivity and potential applications of thiadiazolidine derivatives.
Applications De Recherche Scientifique
Specific Scientific Field
This research falls under the field of Medicinal and Bioorganic Chemistry .
Summary of the Application
The sulfamide functional group in 1,2,5-thiadiazolidine 1,1-dioxides is relevant in medicinal and bioorganic chemistry. These compounds have been used in the synthesis of cyclic sulfamides, which have shown interesting chemical and biological properties .
Methods of Application or Experimental Procedures
The five-membered heterocyclic motif was prepared starting from proteogenic amino acids and chlorosulfonyl isocyanate via the Mitsunobu reaction .
Results or Outcomes
Cyclosulfamides have been popular in medicinal chemistry as nonhydrolysable components in peptidomimetics, agonists of the 5-HT ID receptor (regulating serotonin levels), HIV and serine protease inhibitors, and constrained di-and tripeptides .
2. Construction of Functional Molecular Materials
Specific Scientific Field
This research is in the field of Chemistry and Material Sciences .
Summary of the Application
1,2,5-thiadiazole 1,1-dioxides have been used in the construction of functional molecular materials .
Methods of Application or Experimental Procedures
The synthetic strategies leading to 1,2,5-thiadiazolidine 1,1-dioxides involve chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .
Results or Outcomes
The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands have been discussed, including simple alkali metal salts and d-block coordination compounds .
3. Synthesis of Peptidomimetics
Specific Scientific Field
This research is in the field of Medicinal and Bioorganic Chemistry .
Summary of the Application
Cyclosulfamides, which can be synthesized from 1,2,5-thiadiazolidine 1,1-dioxides, have been used in the field of medicinal chemistry as nonhydrolysable components in peptidomimetics .
Methods of Application or Experimental Procedures
The synthesis of cyclosulfamides is based on the incorporation of the sulfamoyl moiety by reacting sulfuryl chloride or sulfonyl urea with vicinal diamines .
Results or Outcomes
Cyclosulfamides have been used as agonists of the 5-HT ID receptor (regulating serotonin levels), HIV and serine protease inhibitors, and constrained di-and tripeptides .
4. Construction of Functional Molecular Materials
Specific Scientific Field
This research is in the field of Chemistry and Material Sciences .
Summary of the Application
1,2,5-thiadiazole 1,1-dioxides have been used in the construction of functional molecular materials .
Methods of Application or Experimental Procedures
The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .
Results or Outcomes
The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands have been discussed, including simple alkali metal salts and d-block coordination compounds .
5. Synthesis of Constrained Peptides
Specific Scientific Field
This research is in the field of Medicinal and Bioorganic Chemistry .
Summary of the Application
Cyclosulfamides, which can be synthesized from 1,2,5-thiadiazolidine 1,1-dioxides, have been used in the field of medicinal chemistry as nonhydrolysable components in constrained di-and tripeptides .
Methods of Application or Experimental Procedures
The synthesis of cyclosulfamides is based on the incorporation of the sulfamoyl moiety by reacting sulfuryl chloride or sulfonyl urea with vicinal diamines .
Results or Outcomes
These heterocycles could be useful starting points for the construction of an array of peptidomimetic scaffolds .
6. Molecular Magnetism
Specific Scientific Field
This research is in the field of Chemistry and Material Sciences .
Summary of the Application
1,2,5-thiadiazole 1,1-dioxides have been used in the study of molecular magnetism .
Methods of Application or Experimental Procedures
The synthetic strategies leading to 1,2,5-thiadiazole 1,1-dioxides involve chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .
Results or Outcomes
The magnetic properties of dioxothiadiazole radical anions and the metal complexes involving dioxothiadiazoles as ligands have been discussed, including simple alkali metal salts and d-block coordination compounds .
Propriétés
IUPAC Name |
2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c1-5-3-2-4-8(5,6)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJRHFWDDLSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439141 | |
| Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
CAS RN |
67104-97-6 | |
| Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2,5-thiadiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)
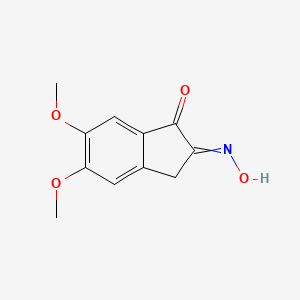
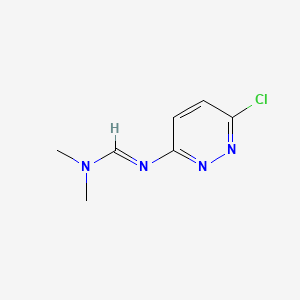
![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)
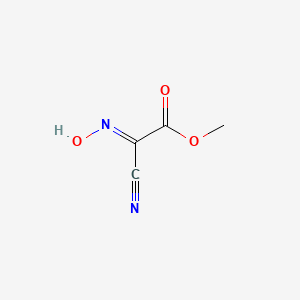


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
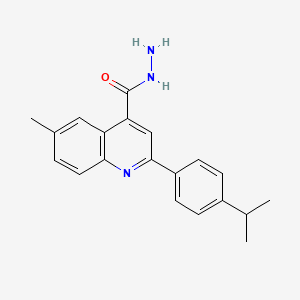

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)
